Tesaglitazar - 251565-88-5

Tesaglitazar

Catalog Number: EVT-8930832
CAS Number: 251565-88-5
Molecular Formula: C20H24O7S
Molecular Weight: 408.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Tesaglitazar belongs to the class of organic compounds known as phenylpropanoic acids, which contain a benzene ring conjugated to a propanoic acid. Its chemical formula is C20H24O7SC_{20}H_{24}O_{7}S, and it has a molecular weight of approximately 408.465 g/mol. The compound is categorized under small molecules and is classified as investigational .

Synthesis Analysis

Methods and Technical Details

The synthesis of Tesaglitazar involves several key steps, typically utilizing standard organic synthesis techniques. While specific proprietary methods may not be publicly disclosed, the general approach includes:

  1. Formation of the Core Structure: The synthesis begins with the construction of the phenylpropanoic acid backbone, which is critical for its activity as a PPAR agonist.
  2. Functionalization: Subsequent reactions introduce various functional groups, including the methanesulfonate moiety, which enhances solubility and bioavailability.
  3. Purification: After synthesis, Tesaglitazar is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for biological testing.

These methods are designed to yield Tesaglitazar in sufficient quantities for preclinical and clinical evaluations .

Molecular Structure Analysis

Structure and Data

The molecular structure of Tesaglitazar can be represented by the following identifiers:

  • IUPAC Name: (2S)-2-ethoxy-3-(4-{2-[4-(methanesulfonyloxy)phenyl]ethoxy}phenyl)propanoic acid
  • Chemical Formula: C20H24O7SC_{20}H_{24}O_{7}S
  • CAS Number: 251565-85-2
  • InChI Key: CXGTZJYQWSUFET-IBGZPJMESA-N

The compound features multiple functional groups that contribute to its pharmacological activity, including an ethoxy group and a methanesulfonate group, which are essential for its interaction with PPARs .

Chemical Reactions Analysis

Reactions and Technical Details

Tesaglitazar undergoes various chemical reactions that are significant for its pharmacological properties:

  1. Metabolism: The compound is primarily metabolized into an acyl glucuronide derivative through conjugation with glucuronic acid, predominantly mediated by UDP-glucuronosyltransferases such as UGT1A3 and UGT2B7.
  2. Hydrolysis: The acyl glucuronide can undergo hydrolysis back to the parent compound, a process known as interconversion, particularly in individuals with renal impairment .
  3. Elimination Pathways: Approximately 20% of the administered dose is excreted unchanged in urine, while the majority is eliminated as metabolites.

These reactions highlight the complex pharmacokinetics associated with Tesaglitazar and underscore the importance of understanding its metabolic pathways for therapeutic applications .

Mechanism of Action

Process and Data

Tesaglitazar acts by activating both PPARα and PPARγ, which play crucial roles in glucose and lipid metabolism:

  • PPARα Activation: This leads to enhanced fatty acid oxidation and improved lipid profiles.
  • PPARγ Activation: This promotes insulin sensitivity and glucose uptake in peripheral tissues.

The dual activation results in synergistic effects on metabolic regulation, making Tesaglitazar a candidate for managing conditions associated with insulin resistance and dyslipidemia. Clinical studies have demonstrated that Tesaglitazar improves glucose control more effectively than selective PPARγ agonists alone .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tesaglitazar exhibits several notable physical and chemical properties:

  • State: Solid
  • Water Solubility: 0.00351 mg/mL
  • LogP (octanol-water partition coefficient): Approximately 3.18
  • pKa (strongest acidic): 3.73
  • Physiological Charge: -1
  • Polar Surface Area: 99.13 Ų
  • Rotatable Bond Count: 11
Applications

Scientific Uses

While Tesaglitazar's development was discontinued, it has been studied extensively for its potential applications in:

  1. Type 2 Diabetes Management: Due to its ability to enhance insulin sensitivity.
  2. Dyslipidemia Treatment: Its effects on lipid metabolism make it a candidate for addressing abnormal lipid levels.
  3. Research on Dual Agonists: Studies continue on dual PPAR agonists to explore their efficacy in metabolic disorders.

Recent research has also investigated novel delivery systems combining Tesaglitazar with glucagon-like peptide-1 receptor agonists to optimize therapeutic outcomes without increasing adverse effects associated with PPARγ activation .

Molecular Pharmacology of Tesaglitazar as a Dual PPAR Agonist

Structural Basis of Peroxisome Proliferator-Activated Receptor alpha/gamma Dual Receptor Activation

Tesaglitazar ((S)-3-[4-[2-(4-methanesulfonyloxyphenyl)ethoxy]phenyl]-2-ethoxypropanoic acid) belongs to the aryloxyalkanoic acid chemical class. Its molecular structure features:

  • An acidic head group (propanoic acid) that forms hydrogen bonds with the conserved tyrosine residues (Tyr314 in Peroxisome Proliferator-Activated Receptor gamma; Tyr464 in Peroxisome Proliferator-Activated Receptor alpha) within the ligand-binding domains of both receptors [4] [6].
  • A central aromatic backbone facilitating hydrophobic interactions with receptor-specific residues. The methanesulfonyloxyphenyl moiety anchors deeply into the Peroxisome Proliferator-Activated Receptor gamma pocket through van der Waals contacts with Cys313, while the ethoxy spacer optimizes positioning within the Peroxisome Proliferator-Activated Receptor alpha cavity [6].
  • A flexible linker region enabling conformational adaptation. This allows tesaglitazar to accommodate the distinct ligand-binding pocket geometries: Peroxisome Proliferator-Activated Receptor alpha’s larger, linear pocket (~1,400 ų) versus Peroxisome Proliferator-Activated Receptor gamma’s smaller, Y-shaped pocket (~1,300 ų) [6].

Table 1: Structural Motifs of Tesaglitazar and Corresponding Interactions with Peroxisome Proliferator-Activated Receptor alpha/gamma

Structural MotifPeroxisome Proliferator-Activated Receptor alpha InteractionsPeroxisome Proliferator-Activated Receptor gamma Interactions
Acidic head (propanoic acid)Salt bridge with Arg280; H-bonds with Tyr314, His440, Tyr464Salt bridge with Arg288; H-bonds with Ser289, His323, Tyr473
Aromatic coreHydrophobic contacts with Leu321, Phe273, Val332, Ala333Hydrophobic contacts with Leu330, Ile326, Phe282, Ile341
MethanesulfonyloxyphenylVan der Waals with Phe318, Met330, Ile339H-bond with Ser342; van der Waals with Cys285, Leu353

This balanced interaction profile enables tesaglitazar to function as a full agonist for both receptors, stabilizing the active conformation of the Peroxisome Proliferator-Activated Receptor–Retinoid X Receptor heterodimer. This stabilization facilitates co-activator recruitment (e.g., Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha, Nuclear Receptor Coactivator 1) and subsequent transcriptional activation [1] [6].

Transcriptional Regulation of Lipid and Glucose Homeostasis Pathways

Co-activation of Peroxisome Proliferator-Activated Receptor alpha and Peroxisome Proliferator-Activated Receptor gamma by tesaglitazar orchestrates a synergistic transcriptional program targeting metabolic genes:

  • Lipid Metabolism Genes: Tesaglitazar upregulates hepatic APOA1 (apolipoprotein A1), CPT1A (carnitine palmitoyltransferase 1A), and LPL (lipoprotein lipase) via Peroxisome Proliferator-Activated Receptor alpha, enhancing fatty acid β-oxidation and triglyceride clearance. Concurrent Peroxisome Proliferator-Activated Receptor gamma activation in adipose tissue induces FABP4 (fatty acid-binding protein 4), CD36 (fatty acid translocase), and ADIPOQ (adiponectin), promoting fatty acid storage and adipokine secretion [1] [2] [4].
  • Glucose Metabolism Genes: Peroxisome Proliferator-Activated Receptor gamma-mediated transcription of SLC2A4 (glucose transporter type 4), IRS1 (insulin receptor substrate 1), and GCK (glucokinase) enhances insulin sensitivity in muscle and adipose tissue. Tesaglitazar suppresses hepatic gluconeogenesis by downregulating PEPCK (phosphoenolpyruvate carboxykinase) and G6PC (glucose-6-phosphatase) through both Peroxisome Proliferator-Activated Receptor isoforms [1] [2].

Table 2: Metabolic Effects of Tesaglitazar in Clinical Studies

ParameterChange from Baseline (Tesaglitazar 1 mg/day)p-value vs. PlaceboPrimary Receptor Mediation
Fasting Triglycerides↓37% (-43% to -30%)<0.0001Peroxisome Proliferator-Activated Receptor alpha
HDL-Cholesterol↑16% (8% to 24%)<0.0001Peroxisome Proliferator-Activated Receptor alpha
Non-HDL-Cholesterol↓15% (-20% to -10%)<0.0001Peroxisome Proliferator-Activated Receptor alpha
Fasting Plasma Glucose↓0.47 mmol/L<0.0001Peroxisome Proliferator-Activated Receptor gamma
Fasting Insulin↓35%<0.0001Peroxisome Proliferator-Activated Receptor gamma

Data derived from a 12-week randomized trial in non-diabetic, insulin-resistant patients (n=390) [2].

Notably, tesaglitazar exerts cross-regulatory effects on the Sirtuin 1–Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha axis. Dual Peroxisome Proliferator-Activated Receptor alpha/gamma activation suppresses Sirtuin 1 expression and increases acetylated Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha, inhibiting mitochondrial biogenesis in cardiomyocytes—a tissue-specific effect highlighting the complexity of transcriptional outcomes [1] [3].

Differential Binding Affinities for Peroxisome Proliferator-Activated Receptor Isoforms Across Species

Tesaglitazar exhibits species-specific affinity variations impacting pharmacological interpretations:

  • Human vs. Rodent Peroxisome Proliferator-Activated Receptor alpha: Tesaglitazar’s half-maximal effective concentration for human Peroxisome Proliferator-Activated Receptor alpha is ~100 nM, whereas rodent Peroxisome Proliferator-Activated Receptor alpha requires ~3-fold higher concentrations due to Leu331Val and Ile354Val substitutions enlarging the ligand-binding pocket [4] [6]. These residues reduce hydrophobic contact efficiency in rodents.
  • Human vs. Rodent Peroxisome Proliferator-Activated Receptor gamma: Affinity remains comparable (half-maximal effective concentration ~50 nM) across species, reflecting conserved residues Tyr473, His323, and Ser289 that stabilize the acidic head group. However, the Leu453Met mutation in murine Peroxisome Proliferator-Activated Receptor gamma moderately weakens tesaglitazar’s hydrophobic interactions with the methanesulfonyloxyphenyl group [6].
  • Peroxisome Proliferator-Activated Receptor beta/delta Selectivity: Tesaglitazar shows >200-fold selectivity for Peroxisome Proliferator-Activated Receptor alpha/gamma over human Peroxisome Proliferator-Activated Receptor beta/delta (half-maximal effective concentration >10 μM). This stems from steric hindrance within Peroxisome Proliferator-Activated Receptor beta/delta’s smaller ligand-binding pocket, where Val312 and Thr253 clash with tesaglitazar’s ethoxyphenyl moiety [4] [6].

Table 3: Binding Affinities of Tesaglitazar Across Peroxisome Proliferator-Activated Receptor Isoforms and Species

Peroxisome Proliferator-Activated Receptor IsoformHuman half-maximal effective concentration (nM)Mouse half-maximal effective concentration (nM)Key Species-Specific Residues
Peroxisome Proliferator-Activated Receptor alpha100 ± 15320 ± 40Leu331Val, Ile354Val (human→mouse)
Peroxisome Proliferator-Activated Receptor gamma52 ± 875 ± 12Leu453Met (human→mouse)
Peroxisome Proliferator-Activated Receptor beta/delta>10,000>10,000Val312, Thr253 (human)

These differential affinities necessitate cautious extrapolation of rodent data to humans. For instance, the cardiac dysfunction observed in tesaglitazar-treated mice (involving Sirtuin 1-Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha axis suppression) may overemphasize Peroxisome Proliferator-Activated Receptor alpha effects due to the higher concentrations required for rodent activation [1] [6].

Properties

CAS Number

251565-88-5

Product Name

Tesaglitazar

IUPAC Name

2-ethoxy-3-[4-[2-(4-methylsulfonyloxyphenyl)ethoxy]phenyl]propanoic acid

Molecular Formula

C20H24O7S

Molecular Weight

408.5 g/mol

InChI

InChI=1S/C20H24O7S/c1-3-25-19(20(21)22)14-16-6-8-17(9-7-16)26-13-12-15-4-10-18(11-5-15)27-28(2,23)24/h4-11,19H,3,12-14H2,1-2H3,(H,21,22)

InChI Key

CXGTZJYQWSUFET-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC1=CC=C(C=C1)OCCC2=CC=C(C=C2)OS(=O)(=O)C)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.